molecular formula C11H21BClNO2 B590886 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1121057-75-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B590886
CAS No.: 1121057-75-7
M. Wt: 245.554
InChI Key: WNMYCAJTXUCHBQ-UHFFFAOYSA-N
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Description

Preparation Methods

Deprotection of Tert-Butyl Carbamate Precursor

The most widely documented method involves the deprotection of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate using hydrochloric acid .

Reaction Setup and Conditions

  • Starting material : 10 g of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

  • Solvents : Dichloromethane (100 mL) and 5 M HCl in isopropanol (120 mL).

  • Stirring : 12 hours at room temperature.

  • Workup : Evaporation of solvents under reduced pressure, followed by redissolution in toluene and re-evaporation to yield the hydrochloride salt .

Yield and Characterization

  • Yield : 8 g (80% based on starting material).

  • Purity : Confirmed via liquid chromatography (LC) with a retention time (t<sub>R</sub>) of 0.68 min .

  • Mass spectrometry : m/z = 210 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>11</sub>H<sub>20</sub>BClNO<sub>2</sub> .

Alternative Functionalization Pathways

While the hydrochloride is typically synthesized via acid-mediated deprotection, subsequent derivatization steps highlight its reactivity. For example, mesylation of the free amine generates 1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine :

Methanesulfonylation Procedure

  • Substrate : 8 g of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridinium chloride.

  • Base : N-ethyldiisopropylamine (12 mL).

  • Reagent : Methanesulfonyl chloride (3 mL) in dichloromethane (100 mL).

  • Conditions : 12 hours at 0–20°C.

  • Yield : 7.4 g (92.5%) after crystallization from diethyl ether .

Role in Cross-Coupling Reactions

The boronate ester moiety in this compound enables participation in Suzuki-Miyaura couplings, as demonstrated in the synthesis of AMP-activated protein kinase (AMPK) activators .

Key Coupling Example

  • Substrate : tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate.

  • Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>.

  • Conditions : 1,4-dioxane/water at 90–100°C with Na<sub>2</sub>CO<sub>3</sub> .

  • Applications : Intermediate for biaryl compounds in drug discovery .

Comparative Analysis of Methods

Parameter Deprotection Method Cross-Coupling Method
Starting MaterialTert-butyl carbamateBoronate ester
Key ReagentHCl in isopropanolAryl boronic acid
CatalystNonePd complexes
Typical Yield80%76–100%
Primary ApplicationSalt formationBiaryl synthesis

Critical Considerations in Synthesis

Solvent Selection

  • Dichloromethane and toluene are preferred for their ability to dissolve both the carbamate precursor and the hydrochloride product .

  • Polar aprotic solvents like 1,4-dioxane facilitate cross-coupling reactions but are incompatible with acid-sensitive intermediates .

Acid Concentration

  • 5 M HCl in isopropanol optimally balances deprotection efficiency and side-reaction minimization . Lower concentrations prolong reaction times, while higher concentrations risk decomposition.

Scalability

  • The deprotection method scales linearly, with 10 g of starting material yielding 8 g of product without significant losses .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, esters, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential use in drug development due to its ability to interact with biological targets effectively. Notably:

  • Anticancer Activity: Research indicates that derivatives of tetrahydropyridine compounds exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The dioxaborolane moiety enhances the bioavailability and stability of these compounds .
  • Neuroprotective Effects: Studies suggest that the compound may provide neuroprotection in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Materials Science

The compound serves as a precursor in the synthesis of various materials:

  • Covalent Organic Frameworks (COFs): It has been utilized in the preparation of novel crystalline COFs that exhibit remarkable stability and porosity. These materials have potential applications in gas storage and separation technologies .
  • Photonic Devices: The incorporation of this compound into photonic devices has been studied for its ability to enhance light absorption and conversion efficiency in solar cells and other optoelectronic applications .

Catalysis

The dioxaborolane group contributes to the compound's effectiveness as a ligand in catalysis:

  • Cross-Coupling Reactions: It has shown promise as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
  • Hydrogenation Reactions: The compound can also act as a catalyst precursor in hydrogenation reactions, demonstrating high selectivity and efficiency .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of tetrahydropyridine derivatives on various cancer cell lines. The results indicated that compounds with the dioxaborolane group exhibited enhanced cytotoxicity compared to their non-boronated counterparts. The mechanism was attributed to increased apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Synthesis of COFs

Researchers synthesized a series of COFs using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride as a building block. The resulting materials displayed exceptional thermal stability and high surface areas suitable for gas adsorption applications. Characterization techniques such as BET surface area analysis confirmed their promising properties for future applications in gas storage .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its ability to form stable complexes with various substrates. The dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in organic synthesis. The compound can also interact with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1121057-75-7
  • Molecular Formula: C₁₁H₂₁BClNO₂
  • Molecular Weight : 245.55 g/mol
  • Synonyms: 1,2,3,6-Tetrahydropyridine-4-boronic acid, pinacol ester, HCl

Structural Features :
The compound consists of a partially saturated tetrahydropyridine ring with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. The hydrochloride salt enhances stability and solubility in polar solvents .

Comparison with Structural Analogs

Structural Modifications in Tetrahydropyridine/Piperidine Derivatives

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Structural Differences Applications References
Target Compound (1121057-75-7) C₁₁H₂₁BClNO₂ 245.55 Tetrahydropyridine core, HCl salt Cross-coupling, H₂O₂ sensing
1-Methyl-4-(...) hydrochloride (1462950-92-0) C₁₂H₂₃BClNO₂ 259.58 Methyl group at 1-position Suzuki reactions
4-(...)piperidine hydrochloride (454482-11-2) C₁₂H₂₃BClNO₂ 259.58 Fully saturated piperidine ring Pharmaceutical intermediates
1,4-Bis(...)tetrahydropyridine (N/A) C₁₉H₃₂B₂N₂O₄ 382.10 Two boronate groups at 1- and 4-positions Enhanced cross-coupling reactivity
6-(...)dihydro-[1,4]dioxino[2,3-b]pyridine C₁₃H₁₈BNO₄ 263.10 Fused dioxino ring at 2,3-positions Catalysis, electronic materials

Key Observations :

  • Methylation (e.g., 1462950-92-0) increases molecular weight slightly and may sterically hinder cross-coupling reactions .
  • Piperidine derivatives (e.g., 454482-11-2) exhibit full ring saturation, improving stability but reducing reactivity in some cases .
  • Double boronation (e.g., 1,4-bis(...)) enhances reactivity in multi-component couplings but complicates synthesis .

Functional Group Variations

Compound Name (CAS No.) Substituent/Modification Impact on Properties
4-(...)aniline hydrochloride (1048976-83-5) Aniline group at 4-position Enables conjugation with aromatic systems
1-Trifluoroethyl derivative (1219931-41-5) CF₃CH₂ group at 1-position Increases lipophilicity for CNS drug candidates
1-Isopropyl derivative (N/A) Isopropyl group at 1-position Alters steric bulk and solubility

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoroethyl) enhance stability in acidic conditions .
  • Aromatic substituents (e.g., aniline) expand utility in synthesizing fluorescent dyes .

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a derivative of tetrahydropyridine (THP), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a tetrahydropyridine ring substituted with a dioxaborolane moiety. The molecular formula is C12H18BNO2C_{12}H_{18}BNO_2 with a molecular weight of approximately 219.09 g/mol. The presence of the boron-containing dioxaborolane enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC12H18BNO2C_{12}H_{18}BNO_2
Molecular Weight219.09 g/mol
CAS Number286961-14-6
AppearanceWhite to off-white powder

Antimicrobial Properties

Research indicates that tetrahydropyridine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine have shown effectiveness against various bacterial strains. A study reported that THP derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .

Neuropharmacological Effects

Tetrahydropyridines are recognized for their neuropharmacological effects. They can act as dopamine receptor agonists and have been studied for their potential in treating neurological disorders such as Parkinson's disease. The mechanism involves the modulation of neurotransmitter levels and receptor activity in the brain . Specifically, the ability of these compounds to cross the blood-brain barrier (BBB) enhances their therapeutic potential in central nervous system (CNS) disorders.

Antioxidant Activity

The antioxidant properties of tetrahydropyridine derivatives are noteworthy. These compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several THP derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural motifs to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective effects, researchers tested THP derivatives for their ability to mitigate neuronal cell death induced by oxidative stress. The study found that these compounds significantly reduced cell mortality rates and improved cell viability in vitro .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : They may act as agonists or antagonists at various neurotransmitter receptors.
  • Membrane Interaction : Their lipophilic nature allows them to interact with cellular membranes effectively.

Q & A

Basic Research Questions

Q. Q1. How can researchers optimize Suzuki-Miyaura coupling reactions using this boronic ester?

Methodological Answer: To optimize cross-coupling efficiency, control reaction temperature (e.g., 80–100°C) and use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), which enhance solubility and stabilize intermediates . Pre-catalyze palladium complexes (e.g., Pd(PPh₃)₄) under inert atmospheres to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or HPLC, and purify products using column chromatography with silica gel. For sensitive substrates, reduce reaction time to minimize decomposition of the tetrahydropyridine ring.

Q. Q2. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : Compare experimental 1H^1H and 13C^13C chemical shifts with literature values (e.g., 1H^1H NMR peaks for the tetrahydropyridine ring protons at δ 2.5–3.5 ppm and dioxaborolane methyl groups at δ 1.0–1.3 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (309.21 g/mol for the free base; 345.67 g/mol for the hydrochloride) and isotopic patterns .
  • IR spectroscopy : Identify B-O stretching vibrations near 1350–1400 cm⁻¹ and NH/Cl interactions in the hydrochloride salt .

Q. Q3. How does the hydrochloride salt form affect solubility and stability?

Methodological Answer: The hydrochloride salt enhances water solubility due to ionic interactions but may reduce stability in humid conditions. Store lyophilized samples at –20°C under argon. For aqueous reactions, use buffered solutions (pH 4–6) to prevent boronic ester hydrolysis. Characterize salt stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. Q4. How can researchers address contradictory yields in cross-coupling reactions involving this compound?

Methodological Answer: Contradictory yields often arise from competing side reactions (e.g., protodeboronation or ring-opening). Mitigate these by:

  • Adjusting stoichiometry (1.2–1.5 eq. of boronic ester to aryl halide).
  • Using additives like K₃PO₄ to stabilize intermediates .
  • Conducting kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
    Compare results with structurally similar boronic esters (e.g., tert-butyl-protected analogs ) to isolate electronic vs. steric effects.

Q. Q5. What strategies are effective for synthesizing derivatives without disrupting the dioxaborolane ring?

Methodological Answer: Protect the tetrahydropyridine nitrogen during functionalization. For example:

  • Use Boc-protected intermediates (e.g., tert-butyl 4-(dioxaborolanyl)-1,2,3,6-tetrahydropyridine-1-carboxylate) to prevent unwanted ring oxidation .
  • Perform selective alkylation at the 3-position using Grignard reagents under low-temperature (–78°C) conditions.
  • Post-functionalization, deprotect the Boc group with TFA and precipitate the hydrochloride salt using HCl/Et₂O .

Q. Q6. How can researchers validate in situ generation of reactive intermediates during catalysis?

Methodological Answer: Use operando spectroscopy:

  • In situ FTIR : Track B-O bond cleavage (1350–1400 cm⁻¹) during transmetallation.
  • XAS (X-ray absorption spectroscopy) : Monitor palladium oxidation states at the K-edge.
  • DFT calculations : Correlate experimental activation energies with theoretical intermediates (e.g., Pd-boryl complexes) .

Q. Q7. What are the challenges in differentiating this compound from isomeric boronic esters?

Methodological Answer: Isomeric impurities (e.g., 3,6-dihydro-2H-pyran derivatives ) can co-elute during chromatography. Differentiate via:

  • NOESY NMR : Identify spatial proximity between the tetrahydropyridine NH and dioxaborolane methyl groups.
  • Crystallography : Compare unit cell parameters (e.g., C16H28BNO4 for the tert-butyl-protected variant vs. C11H19BO3 for dihydro-pyran analogs ).
  • Tandem MS/MS : Fragment ions at m/z 210.08 (dihydro-pyran) vs. 309.21 (tetrahydropyridine) .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9;/h5,13H,6-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMYCAJTXUCHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678314
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121057-75-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
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Synthesis routes and methods I

Procedure details

The mixture of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (4.0 g, 12.9 mmol) in HCl/MeOH (20 mL) was stirred at room temperature for 1 hour. Then it was concentrated to give 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,6-tetrahydro-pyridine hydrochloride (2.9 g, 11.8 mmol, yield: 91.4%) which was used in the next step without further purification. ESI-MS (M+1): 210 calc. for C11H20BNO2 209.

Synthesis routes and methods II

Procedure details

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (2 g, 6.47 mmol) was suspended in MTBE (8.1 mL) and 2M HCl in Et2O (24 mL). The reaction was stirred rt overnight, the white precipitate formed collected by filtration and washed with Et2O to give the title compound (1.434 g, 90%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.1 mL
Type
solvent
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Four
Yield
90%

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